Cas no 83901-88-6 (Ethyl 4-(Cyanomethyl)benzoate)

Ethyl 4-(Cyanomethyl)benzoate structure
Ethyl 4-(Cyanomethyl)benzoate structure
Nome do Produto:Ethyl 4-(Cyanomethyl)benzoate
N.o CAS:83901-88-6
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD14544840
CID:60628
PubChem ID:11989373

Ethyl 4-(Cyanomethyl)benzoate Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(Cyanomethyl)benzoic acid ethyl ester
    • p-Toluic acid, α-cyano-, ethyl ester (6CI)
    • p-Toluic acid, α-isocyano-, methyl ester (7CI)
    • Ethyl 4-(cyanomethyl)benzoate
    • IOZDJXZPSPNHRS-UHFFFAOYSA-N
    • Benzoic acid, 4-(cyanomethyl)-, ethyl ester
    • 4-(cyano-methyl)-benzoic acid ethyl ester
    • Ethyl 4-cyanomethylbenzoate
    • SCHEMBL3967293
    • 4-cyanomethylbenzoic acid ethyl ester
    • 4-cyanomethyl benzoic acid ethyl ester
    • Ethyl4-(cyanomethyl)benzoate
    • 83901-88-6
    • MFCD14544840
    • AKOS015838695
    • NS-01732
    • DTXSID80475297
    • ethyl 4-cyanomethyl-benzoate
    • Ethyl 4-(Cyanomethyl)benzoate
    • MDL: MFCD14544840
    • Inchi: 1S/C11H11NO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7H2,1H3
    • Chave InChI: IOZDJXZPSPNHRS-UHFFFAOYSA-N
    • SMILES: N#CCC1C=CC(C(OCC)=O)=CC=1

Propriedades Computadas

  • Massa Exacta: 189.078978594g/mol
  • Massa monoisotópica: 189.078978594g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 233
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 50.1Ų
  • XLogP3: 2.3

Propriedades Experimentais

  • Densidade: 1.112
  • Ponto de ebulição: 325.971 °C at 760 mmHg
  • Ponto de Flash: 153.252 °C

Ethyl 4-(Cyanomethyl)benzoate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
E940170-100mg
Ethyl 4-(Cyanomethyl)benzoate
83901-88-6
100mg
$ 160.00 2022-06-05
OTAVAchemicals
1519446-100MG
ethyl 4-(cyanomethyl)benzoate
83901-88-6 95%
100MG
$64 2023-07-07
OTAVAchemicals
1519446-250MG
ethyl 4-(cyanomethyl)benzoate
83901-88-6 95%
250MG
$91 2023-07-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743400-1g
Ethyl 4-(cyanomethyl)benzoate
83901-88-6 98%
1g
¥3449.00 2024-07-28
TRC
E940170-50mg
Ethyl 4-(Cyanomethyl)benzoate
83901-88-6
50mg
$ 115.00 2022-06-05
Alichem
A019097606-1g
Ethyl 4-(cyanomethyl)benzoate
83901-88-6 95%
1g
$373.12 2023-08-31
TRC
E940170-10mg
Ethyl 4-(Cyanomethyl)benzoate
83901-88-6
10mg
$ 50.00 2022-06-05
OTAVAchemicals
1519446-1000MG
ethyl 4-(cyanomethyl)benzoate
83901-88-6 95%
1g
$194 2023-07-07
A2B Chem LLC
AC21979-1g
Ethyl 4-(cyanomethyl)benzoate
83901-88-6
1g
$1203.00 2024-04-19
Chemenu
CM157536-1g
ethyl 4-(cyanomethyl)benzoate
83901-88-6 95%
1g
$408 2022-12-31

Ethyl 4-(Cyanomethyl)benzoate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Zinc fluoride Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  Phosphorane, tricyclohexyl[(dicyclohexylphosphino)(2,6-diethoxyphenyl)methylene]… Solvents: Dimethylformamide ,  Cyclopentyl methyl ether ;  1 h, rt
1.2 40 h, 60 °C
Referência
Computer-Driven Development of Ylide Functionalized Phosphines for Palladium-Catalyzed Hiyama Couplings
Goebel, Jonas F.; et al, Angewandte Chemie, 2023, 62(9),

Método de produção 2

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ;  24 h, reflux; cooled
1.2 Reagents: Pyridine Solvents: Benzene ;  24 h, reflux
Referência
Orientation and Dynamics of Chainlike Dipole Arrays: Donor-Acceptor-Substituted Oligophenylenevinylenes in a Polymer Matrix
Former, C.; et al, Macromolecules, 1999, 32(25), 8551-8559

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ,  Water ;  16 h, 130 °C
Referência
Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation
Velcicky, Juraj; et al, Journal of the American Chemical Society, 2011, 133(18), 6948-6951

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Benzene
1.2 -
1.3 Reagents: Sodium chloride ,  Water Solvents: Dimethyl sulfoxide
Referência
An unusual reaction of ethyl 4-(bromomethyl)benzoate with carbanions of substituted ethyl acetates
Anand, Ramesh C.; et al, Chemical Communications (Cambridge), 1999, (15), 1415-1416

Método de produção 5

Condições de reacção
1.1 Reagents: Zinc fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  8 h, 90 °C; 90 °C → rt
Referência
Mild Palladium-Catalyzed Selective Monoarylation of Nitriles
Wu, Lingyun; et al, Journal of the American Chemical Society, 2005, 127(45), 15824-15832

Método de produção 6

Condições de reacção
1.1 Reagents: Zinc fluoride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ;  8 - 18 h, 90 °C
Referência
Trimethylsilylacetonitrile - First Update to document cited in CA149:223168
Watt, David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Método de produção 7

Condições de reacção
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Mesitylene ;  10 min, rt; 5 h, 140 °C
Referência
Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salts with Aryl Halides and Triflates
Shang, Rui; et al, Angewandte Chemie, 2011, 50(19), 4470-4474

Método de produção 8

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous chloride ,  N1-(2-Methyl-1-naphthalenyl)-N2-(2-pyridinylmethyl)ethanediamide Solvents: Ethanol ;  24 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  12 - 36 h, 80 °C
Referência
Assembly of α-(Hetero)aryl Nitriles via Copper-Catalyzed Coupling Reactions with (Hetero)aryl Chlorides and Bromides
Chen, Ying; et al, Angewandte Chemie, 2021, 60(13), 7082-7086

Método de produção 9

Condições de reacção
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  3 h, -78 °C; 16 h, 23 °C
1.2 16 h, 23 °C
2.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ,  Water ;  16 h, 130 °C
Referência
Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation
Velcicky, Juraj; et al, Journal of the American Chemical Society, 2011, 133(18), 6948-6951

Método de produção 10

Condições de reacção
1.1 Solvents: Ethanol ,  Water ;  5 min, rt
1.2 16 h, reflux
Referência
Overcoming inaccessibility of fluorinated imines - synthesis of functionalized amines from readily available fluoroacetamides
Czerwinski, Pawel J.; et al, Chemical Communications (Cambridge, 2019, 55(64), 9436-9439

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ;  30 min, rt; 1 h, rt
2.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Mesitylene ;  10 min, rt; 5 h, 140 °C
Referência
Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salts with Aryl Halides and Triflates
Shang, Rui; et al, Angewandte Chemie, 2011, 50(19), 4470-4474

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate ,  (1R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diethylphosphino)ferro… Solvents: Ethanol ;  20 h, 135 °C
Referência
An Efficient Catalyst for Pd-Catalyzed Carbonylation of Aryl Arenesulfonates
Cai, Chaoxian; et al, Organic Letters, 2006, 8(22), 5161-5164

Ethyl 4-(Cyanomethyl)benzoate Raw materials

Ethyl 4-(Cyanomethyl)benzoate Preparation Products

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